molecular formula C₁₀H₉NO₃ B1145584 3-(4-Carbamoylphenyl)prop-2-enoic acid CAS No. 18910-25-3

3-(4-Carbamoylphenyl)prop-2-enoic acid

Cat. No. B1145584
CAS RN: 18910-25-3
M. Wt: 191.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of carboxylic acid derivatives, including compounds similar to 3-(4-Carbamoylphenyl)prop-2-enoic acid, involves several strategies aimed at introducing the carboxyl group into organic compounds. Techniques such as the oxidation of aldehydes or alcohols, the carbonylation of aryl halides, and the hydrolysis of nitriles are commonly employed. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for anti-inflammatory drugs, illustrates the complexity and innovation in synthesizing carboxylic acid derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of carboxylic acids and their derivatives is critical in determining their chemical behavior and biological activity. The presence of the carboxyl group significantly influences the molecule's reactivity, boiling point, and solubility. Advanced spectroscopic techniques, such as high-resolution magnetic resonance, provide insights into the conformation and structural properties of these compounds, as demonstrated in studies on novel substituted thiazolidinones (Issac & Tierney, 1996).

Scientific Research Applications

The chemical compound 3-(4-Carbamoylphenyl)prop-2-enoic acid, belonging to the broader category of cinnamic acid derivatives, plays a significant role in medicinal chemistry, particularly in anticancer research. Cinnamic acid derivatives have garnered attention for their potential as traditional and synthetic antitumor agents. The structural diversity of these compounds, including 3-(4-Carbamoylphenyl)prop-2-enoic acid, provides a rich foundation for the development of novel therapeutic agents. The anticancer potential of these compounds, despite their long history, remains underexploited, highlighting the need for continued research in this area (De, Baltas, & Bedos-Belval, 2011).

Potential in Biotechnological and Environmental Applications

Beyond its potential in the pharmaceutical field, 3-(4-Carbamoylphenyl)prop-2-enoic acid and its derivatives may have significant biotechnological and environmental applications. Lactic acid production from biomass, a sustainable and eco-friendly approach, has been explored for generating valuable chemicals including acrylic acid, for which 3-(4-Carbamoylphenyl)prop-2-enoic acid could serve as a precursor. This highlights the potential of such compounds in contributing to the green chemistry sector by providing alternatives to petrochemical-based products (Gao, Ma, & Xu, 2011).

Safety And Hazards

The compound has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-(4-carbamoylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVMXMPBABKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Carbamoylphenyl)prop-2-enoic acid

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